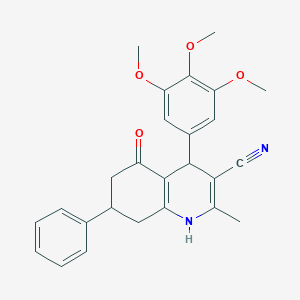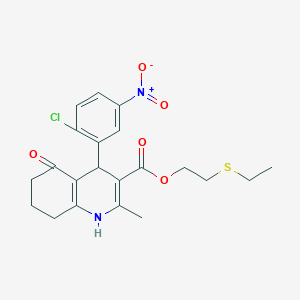![molecular formula C20H24O4 B4983153 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as Ipronal, is a chemical compound with potential applications in scientific research. This compound belongs to the family of benzaldehydes and has a molecular formula of C19H22O4. Ipronal is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform.
作用机制
The mechanism of action of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels in the brain. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. By enhancing the activity of these receptors, this compound can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can increase the levels of antioxidants like glutathione in the brain. Additionally, this compound has been shown to reduce the levels of inflammatory markers like TNF-alpha and IL-1beta. These effects suggest that this compound may have potential therapeutic applications in conditions characterized by oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and isolate. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for research on 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is exploring the potential therapeutic applications of this compound in conditions characterized by oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on ion channels in the brain.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its anticonvulsant and neuroprotective properties make it a promising compound for studying conditions characterized by seizures and neuronal damage. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound has the potential to be a valuable tool in the field of neuroscience.
合成方法
The synthesis of 4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxybenzaldehyde with 3-(4-isopropylphenoxy)propyl bromide in the presence of a base like potassium carbonate. The reaction takes place in an organic solvent like acetone or dimethylformamide (DMF) and is typically carried out under reflux conditions. After the reaction is complete, the product is isolated by filtration and recrystallization.
科学研究应用
4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde has potential applications in scientific research as it has been shown to have anticonvulsant and neuroprotective properties. Studies have demonstrated that this compound can reduce the severity and frequency of seizures in animal models of epilepsy. Additionally, this compound has been shown to protect against neuronal damage caused by oxidative stress and inflammation.
属性
IUPAC Name |
3-methoxy-4-[3-(4-propan-2-ylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(2)17-6-8-18(9-7-17)23-11-4-12-24-19-10-5-16(14-21)13-20(19)22-3/h5-10,13-15H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRUKKVHLOWML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)




![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)


![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
